ROS Probe, HPF

Description

Structure

3D Structure

Properties

IUPAC Name |

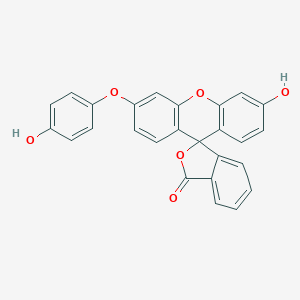

3'-hydroxy-6'-(4-hydroxyphenoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16O6/c27-15-5-8-17(9-6-15)30-18-10-12-22-24(14-18)31-23-13-16(28)7-11-21(23)26(22)20-4-2-1-3-19(20)25(29)32-26/h1-14,27-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOSMYDPUKBGQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)OC6=CC=C(C=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50587912 |

Source

|

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359010-69-8 |

Source

|

| Record name | 3'-Hydroxy-6'-(4-hydroxyphenoxy)-3H-spiro[2-benzofuran-1,9'-xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50587912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Challenge of Detecting Highly Reactive Oxygen Species

An In-Depth Technical Guide to Hydroxyphenyl Fluorescein (HPF): From Fluorescence Spectrum to Cellular Applications

For researchers, scientists, and drug development professionals, the accurate detection of highly reactive oxygen species (hROS) is paramount in unraveling the complexities of oxidative stress in cellular signaling, disease pathology, and therapeutic responses. This guide provides a comprehensive overview of Hydroxyphenyl Fluorescein (HPF), a highly specific and stable fluorescent probe for the detection of hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻). As a Senior Application Scientist, this document is structured to provide not only the fundamental principles of HPF but also the practical, field-proven insights necessary for its successful implementation in your research.

Reactive oxygen species (ROS) are a diverse group of chemically reactive molecules derived from oxygen. While some ROS play crucial roles in cellular signaling, their overproduction leads to oxidative stress, a condition implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Among the various ROS, the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻) are particularly damaging due to their high reactivity and short half-lives, making their detection a significant challenge.

Traditional fluorescent probes for ROS detection, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), often suffer from a lack of specificity, reacting with a broad range of ROS, and are prone to auto-oxidation, leading to potential artifacts.[1] HPF was developed to overcome these limitations, offering a more specific and stable tool for the detection of the most damaging hROS.[1][2]

Core Properties and Fluorescence Mechanism of HPF

Hydroxyphenyl Fluorescein (HPF) is a cell-permeable molecule that is virtually non-fluorescent until it reacts specifically with hydroxyl radicals or peroxynitrite.[2][3][4] This reaction transforms HPF into a highly fluorescent fluorescein derivative, which can be readily detected using standard fluorescence instrumentation.[2][4]

Chemical and Spectral Properties

The key properties of HPF are summarized in the table below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₆H₁₆O₆ | [5][6] |

| Molecular Weight | 424.40 g/mol | [5] |

| Excitation Maximum (Ex) | ~490 nm | [1][2][4][5][6][7] |

| Emission Maximum (Em) | ~515 nm | [1][2][4][5][6][7] |

| Appearance | Yellow solid | [6] |

| Solubility | Soluble in DMSO, DMF, and ethanol | [2][6] |

Mechanism of Fluorescence Activation

The specificity of HPF for •OH and ONOO⁻ lies in its chemical structure. The non-fluorescent nature of HPF is due to the presence of a hydroxyphenyl group that quenches the fluorescence of the fluorescein core. The reaction with highly reactive oxygen species, such as the hydroxyl radical, leads to the oxidative cleavage of this quenching group, resulting in the formation of the highly fluorescent fluorescein molecule.[2][8]

Caption: Mechanism of HPF fluorescence activation.

Advantages of HPF for hROS Detection

The choice of a fluorescent probe is critical for obtaining reliable and reproducible data. HPF offers several distinct advantages over other commonly used ROS indicators:

-

High Specificity: HPF is highly selective for hydroxyl radicals and peroxynitrite, and does not react with other ROS such as superoxide (O₂⁻•), hydrogen peroxide (H₂O₂), nitric oxide (NO), or hypochlorite (OCl⁻).[2][3][4][9] This specificity is crucial for dissecting the roles of different ROS in biological processes.

-

Enhanced Stability: Compared to H₂DCFDA, HPF exhibits greater stability and is less prone to auto-oxidation, which significantly reduces the risk of false-positive signals.[1][5][7]

-

Cell Permeability: HPF is a cell-permeable dye, allowing for the detection of intracellular hROS in living cells.[4][6][9]

-

Bright Green Fluorescence: Upon reaction with hROS, HPF produces a bright green fluorescence that is compatible with standard fluorescein filter sets, making it accessible for use with a wide range of fluorescence microscopes, flow cytometers, and plate readers.[1][2][7]

Experimental Design and Protocols

General Experimental Workflow

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Hydroxyphenyl Fluorescein | HPF | ROS Detection | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Precision of Hydroxyphenyl Fluorescein (HPF) for Advanced Reactive Oxygen Species Research

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Imperative for Specificity in Reactive Oxygen Species (ROS) Detection

Reactive oxygen species (ROS) are no longer viewed merely as toxic byproducts of aerobic metabolism but as critical signaling molecules involved in a myriad of physiological and pathological processes.[1] From immune responses to cancer progression and neurodegenerative disorders, the precise role of individual ROS species is a subject of intense investigation.[1][2] However, the inherent reactivity and short lifespan of these molecules present a formidable challenge for their accurate detection and quantification.[3][4]

For decades, the field relied heavily on general ROS indicators like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2][5] While useful for detecting a broad oxidative state, DCFH-DA suffers from significant limitations, including a lack of specificity—reacting with a wide variety of ROS—and a propensity for auto-oxidation, which can lead to experimental artifacts.[5][6] This lack of discrimination has been a major bottleneck, obscuring the specific roles of the most potent and damaging ROS.

This guide delves into the core advantages of a new generation of fluorescent probes, specifically Hydroxyphenyl Fluorescein (HPF), and provides a technical framework for its effective application. HPF was engineered to overcome the critical limitations of its predecessors, offering researchers a powerful tool to selectively investigate the roles of highly reactive oxygen species (hROS), namely the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻).[7][8][9]

The Chemistry of Selectivity: HPF's Mechanism of Action

HPF is a cell-permeable molecule that is virtually non-fluorescent in its native state.[5][8] Its activation is contingent upon a specific chemical reaction—an O-dearylation reaction—with hROS.[10] Upon encountering the highly electrophilic hydroxyl radical or peroxynitrite, HPF undergoes an irreversible oxidative conversion to the highly fluorescent compound fluorescein.[8][11] This process yields a bright, stable green fluorescence with excitation and emission maxima around 490 nm and 515 nm, respectively, making it compatible with standard fluorescence microscopy and flow cytometry setups.[5][8][12]

The key to HPF's utility lies in what it doesn't react with. Unlike DCFH-DA, HPF shows minimal to no reactivity with other, more stable ROS such as superoxide (O₂⁻), hydrogen peroxide (H₂O₂), and nitric oxide (NO).[7][8] This remarkable selectivity allows researchers to confidently attribute a fluorescence signal to the presence of the most damaging hROS.

Caption: HPF selectively reacts with hROS (•OH, ONOO⁻) to produce a fluorescent signal.

Key Advantages of HPF in hROS Research

The decision to use a specific probe is critical to the integrity of experimental outcomes. HPF offers several distinct advantages over traditional methods.

Unparalleled Selectivity for Highly Reactive Species

The primary advantage of HPF is its high specificity for hydroxyl radicals and peroxynitrite.[7][8][9] This allows for the unequivocal detection of these particularly damaging species, which are often implicated in acute cellular injury and signaling cascades that other probes would miss or obscure.[1][8] This is a crucial distinction, as it enables researchers to dissect signaling pathways with greater precision. For example, a study on cerebral ischemia successfully used HPF to demonstrate a surge in hROS in the ischemic core and peri-infarct area, providing specific evidence of hydroxyl radical involvement in the injury.[13]

Enhanced Stability and Reduced Artifacts

A significant weakness of probes like DCFH-DA is their susceptibility to light-induced auto-oxidation, which can generate false-positive signals.[5] HPF exhibits much greater stability and resistance to auto-oxidation, ensuring that the observed fluorescence is a true representation of hROS activity.[5][14] This robustness minimizes experimental variability and increases the reliability of quantitative measurements.

Versatility Across Multiple Platforms

HPF's strong fluorescent signal and compatibility with standard filter sets make it a versatile tool for a wide range of applications.[8][15]

-

Fluorescence Microscopy: Ideal for visualizing the subcellular localization of hROS generation.[8][9]

-

Flow Cytometry: Enables high-throughput quantification of hROS-positive cell populations, which is essential for dose-response studies and screening applications.[8][16]

-

Microplate Readers: Facilitates quantitative analysis in multi-well formats for screening and kinetic assays.[12]

| Parameter | Hydroxyphenyl Fluorescein (HPF) | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) |

| Primary Targets | Hydroxyl Radical (•OH), Peroxynitrite (ONOO⁻)[7][8] | General Oxidative Stress (Peroxyl, Hydroxyl radicals, etc.)[5] |

| Selectivity | High | Low[5] |

| Auto-oxidation | Low resistance to light-induced oxidation[5][14] | Prone to auto-oxidation, potential for artifacts[5] |

| Primary Application | Specific detection of highly reactive ROS | General indicator of cellular redox state[2] |

| Signal-to-Noise | High due to low background fluorescence | Variable, can be compromised by auto-oxidation |

Table 1: Comparative analysis of HPF and DCFH-DA probes.

Field-Proven Methodologies: Applying HPF in Cell-Based Assays

The successful application of HPF requires careful attention to experimental design and execution. The following protocols provide a self-validating framework for robust and reproducible results.

Experimental Workflow for Intracellular hROS Detection

This workflow is designed for detecting hROS in adherent or suspension cells using fluorescence microscopy or flow cytometry.

Caption: A generalized workflow for detecting intracellular hROS using HPF.

Detailed Step-by-Step Protocol

Materials:

-

Hydroxyphenyl Fluorescein (HPF) stock solution (e.g., 5 mM in DMF or DMSO)[5][7]

-

Cells of interest (adherent or suspension)

-

Serum-free cell culture medium or a suitable buffer (e.g., HBSS)[7]

-

Phosphate-Buffered Saline (PBS)

-

ROS-inducing agent (positive control)

-

ROS scavenger (e.g., DMSO for hydroxyl radicals, optional negative control)[7]

Procedure:

-

Cell Preparation:

-

For Adherent Cells: Plate cells in a suitable format (e.g., 96-well plate, chamber slides) and allow them to adhere overnight.

-

For Suspension Cells: Prepare a cell suspension at a density of approximately 1x10⁶ cells/mL.[17]

-

-

Preparation of HPF Working Solution:

-

On the day of the experiment, dilute the HPF stock solution into serum-free medium or buffer to a final working concentration. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.[5]

-

Causality: Using serum-free medium is crucial as serum components can interfere with the probe or scavenge ROS, leading to inaccurate readings.[7]

-

-

Loading Cells with HPF:

-

Remove the culture medium from adherent cells and add the HPF working solution. For suspension cells, add the working solution directly to the cell suspension.

-

Incubate the cells for 30-60 minutes at 37°C in the dark.[7][9]

-

Causality: Incubation allows the cell-permeable HPF to enter the cells. Keeping the cells in the dark is essential to prevent photobleaching and potential light-induced artifacts.[7]

-

-

Experimental Treatment:

-

Data Acquisition:

Self-Validating System (Controls):

-

Negative Control 1 (Unstimulated): Cells loaded with HPF but not treated with a stimulus. This establishes the baseline fluorescence.

-

Negative Control 2 (Scavenger): Cells pre-treated with a relevant ROS scavenger before adding the stimulus. A significant reduction in fluorescence validates that the signal is from the targeted ROS.

-

Positive Control: Cells treated with a known hROS-generating agent (e.g., Fenton reaction components for •OH) to confirm that the probe is working correctly.[12]

-

Autofluorescence Control: Unloaded cells (no HPF) subjected to the same treatments to measure intrinsic cellular fluorescence.

Conclusion and Future Outlook

Hydroxyphenyl Fluorescein represents a significant advancement in the field of ROS biology. Its high selectivity for hydroxyl radicals and peroxynitrite, coupled with its stability and versatility, empowers researchers to dissect the roles of these highly reactive species with unprecedented accuracy.[8][13] By moving beyond the limitations of non-specific probes, HPF facilitates a deeper understanding of the complex signaling networks governed by oxidative stress. As research continues to unravel the nuanced roles of different ROS in health and disease, the precision offered by tools like HPF will be indispensable for the development of targeted therapeutics and diagnostics.

References

-

Interchim. (n.d.). Reactive Oxygen Species Detection. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantifying ROS levels using CM-H2DCFDA and HyPer. Retrieved from [Link]

-

JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. YouTube. Retrieved from [Link]

-

PubMed. (n.d.). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Hydroxyl radical measurement by HPF method. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Harmful and Beneficial Role of ROS. PMC. Retrieved from [Link]

-

PubMed. (n.d.). The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme of O-dearylation reaction of HPF and APF with hROS. Retrieved from [Link]

-

PubMed. (n.d.). Identification of ROS using oxidized DCFDA and flow-cytometry. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxyl radical. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by.... Retrieved from [Link]

-

Hydrogen Link. (n.d.). Hydroxyl Radicals Reactivity. Retrieved from [Link]

-

Quora. (2018). What are some advantages of using FACS to measure the levels of Reactive Oxygen Species (ROS), as opposed to just measuring fluorescence from a DCFDA assay using a microplate reader?. Retrieved from [Link]

Sources

- 1. Harmful and Beneficial Role of ROS 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydroxyl radical - Wikipedia [en.wikipedia.org]

- 4. Hydroxyl Radicals Reactivity | Hydrogen Link [hydrogenlink.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]

- 9. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ROS Brite™ HPF *Optimized for Detecting Reactive Oxygen Species (ROS)* | AAT Bioquest [aatbio.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. quora.com [quora.com]

- 17. Hydroxyphenyl Fluorescein | HPF | ROS Detection | TargetMol [targetmol.com]

- 18. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the HPF Probe for Studying Oxidative Stress in Cellular Models

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Hydroxyphenyl Fluorescein (HPF) probe. It moves beyond a simple protocol to offer insights into the probe's mechanism, strategic application, and data interpretation for the robust study of oxidative stress in cellular models.

The Critical Challenge of Detecting Highly Reactive Oxygen Species

Oxidative stress is a pivotal factor in cell fate, tissue injury, and the response to therapeutics.[1] Among the diverse family of reactive oxygen species (ROS), highly reactive subtypes—hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻)—are particularly significant for their role in irreversible biomolecular damage and key signaling pathways.[1] The transient nature of these molecules presents a significant challenge for their accurate detection and quantification in living cells. The development of HPF has revolutionized our ability to visualize and measure these specific, highly reactive oxygen species (hROS).[1]

Understanding the HPF Probe: Mechanism and Specificity

HPF is a cell-permeable, aromatic aminofluorescein derivative that is intrinsically non-fluorescent.[1][2] This property is crucial as it ensures a low background signal, a common issue with older generation ROS probes like 2',7'-dichlorodihydrofluorescein (DCFH-DA).[3][4][5] Upon encountering highly reactive oxygen species such as hydroxyl radicals or peroxynitrite, HPF undergoes an oxidative conversion to fluorescein.[1][2] This reaction results in a strong green fluorescence with excitation and emission maxima at approximately 490 nm and 515 nm, respectively.[1][6][7]

A key advantage of HPF is its remarkable selectivity. It does not react with less reactive ROS, including superoxide (O₂⁻), hydrogen peroxide (H₂O₂), nitric oxide (NO), and hypochlorite (OCl⁻).[1][2][8] This specificity allows for the confident discrimination of cellular events driven by hROS from a more general oxidative state.[1]

Caption: Mechanism of HPF activation by highly reactive oxygen species.

Strategic Experimental Design: A Self-Validating System

The trustworthiness of data generated using HPF hinges on a well-designed experiment that incorporates a self-validating system. This involves the judicious use of controls to account for potential artifacts and to confirm the specificity of the signal.

Essential Controls for Robust Data Interpretation

-

Unstained Control: Cells that have not been treated with HPF. This is critical for assessing the level of cellular autofluorescence, which can be a source of background noise.[9]

-

Probe-Only Control: Cells loaded with HPF but not subjected to the experimental treatment. This control establishes the baseline fluorescence of the probe in the absence of induced oxidative stress.[1]

-

Positive Control: Cells treated with a known inducer of hydroxyl radicals or peroxynitrite. This confirms that the probe is responsive in the experimental system. Examples of inducers include:

-

Fenton Reaction: A mixture of ferrous iron (e.g., Fe(NH₄)SO₄) and H₂O₂ to generate •OH.[10]

-

Peroxynitrite Donors: Such as SIN-1 (3-morpholinosydnonimine).

-

-

Negative Control (Scavenger): Cells pre-treated with a scavenger of highly reactive oxygen species before the experimental treatment. A reduction in the HPF signal in the presence of the scavenger provides strong evidence for the specificity of the probe.

Key Experimental Parameters and Their Rationale

| Parameter | Recommended Range | Rationale |

| HPF Stock Solution | 1–5 mM in DMF or DMSO | A high concentration stock allows for minimal solvent addition to the cell culture medium, reducing potential solvent-induced artifacts. Store at -20°C to -80°C, protected from light, and avoid repeated freeze-thaw cycles.[1][6][14] |

| Working Concentration | 1–10 µM | This concentration range is typically sufficient to achieve a good signal-to-noise ratio without causing cytotoxicity. The optimal concentration should be determined empirically for each cell type and experimental condition.[1][6][15] |

| Incubation Time | 15–60 minutes | This allows for adequate uptake of the cell-permeable probe. Longer incubation times may lead to increased background fluorescence.[1][16][17] |

| Incubation Temperature | 37°C | Incubation at physiological temperature facilitates probe uptake.[1][16] |

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for using HPF in both fluorescence microscopy and flow cytometry applications.

Protocol for Fluorescence Microscopy

This protocol is suitable for visualizing the intracellular localization of hROS in adherent cells.

Materials:

-

HPF probe

-

DMF or high-purity DMSO

-

Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

-

Positive and negative control reagents

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates until they reach the desired confluency.

-

HPF Working Solution Preparation: Prepare a 1–10 µM HPF working solution by diluting the stock solution in serum-free medium or PBS immediately before use.[6][14]

-

Probe Loading: Remove the culture medium and wash the cells once with PBS. Add the HPF working solution to the cells and incubate for 15–60 minutes at 37°C, protected from light.[16][17]

-

Washing: Gently wash the cells twice with PBS to remove excess probe.[6]

-

Induction of Oxidative Stress: Apply the experimental treatment to induce hROS production. Include all necessary controls in parallel.

-

Imaging: Acquire images using a fluorescence microscope with excitation and emission wavelengths around 490 nm and 515 nm, respectively.[1][16] Minimize light exposure to prevent photobleaching.[18]

Caption: Experimental workflow for fluorescence microscopy using HPF.

Protocol for Flow Cytometry

This protocol allows for the quantification of hROS-positive cell populations.

Materials:

-

HPF probe

-

DMF or high-purity DMSO

-

Serum-free cell culture medium or PBS

-

Trypsin or other cell dissociation reagent (for adherent cells)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

HPF Working Solution Preparation: Prepare a 1–10 µM HPF working solution in serum-free medium or PBS.[6]

-

Probe Loading: Incubate the cell suspension with the HPF working solution for 15–60 minutes at 37°C, protected from light.

-

Washing: Centrifuge the cells, discard the supernatant, and wash the cell pellet twice with PBS.[6]

-

Induction of Oxidative Stress: Resuspend the cells in fresh medium and apply the experimental treatment.

-

Analysis: Analyze the cells on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., FITC).

Data Analysis and Interpretation

Quantitative analysis of HPF fluorescence should be approached with care. Expressing the data as a fold-change in fluorescence intensity over the untreated control is a common and reliable method.[1] It is crucial to normalize the signal by subtracting the background fluorescence from unstained cells.[1]

Troubleshooting Common Issues

| Issue | Potential Cause | Recommended Solution |

| High Background Fluorescence | - Incomplete removal of extracellular probe- Autofluorescence of cells or medium- Probe instability | - Ensure thorough washing after loading.[1]- Use phenol red-free medium.[9]- Prepare fresh HPF working solutions and protect from light.[1] |

| Low or No Signal | - Ineffective induction of hROS- Probe degradation- Incorrect microscope/flow cytometer settings | - Validate the efficacy of the ROS inducer.- Avoid repeated freeze-thaw cycles of the stock solution.[1][18]- Confirm the use of appropriate filters and laser lines. |

| Photobleaching | - Excessive exposure to excitation light | - Minimize light exposure during incubation and imaging.[18]- Use an anti-fade mounting medium for microscopy.[19] |

Concluding Remarks

The HPF probe is a powerful and specific tool for the detection of highly reactive oxygen species in cellular models.[1][8] Its superior selectivity over older generation probes provides researchers with the ability to dissect the specific roles of hydroxyl radicals and peroxynitrite in a variety of biological processes and disease states.[1][2] By employing a well-controlled, self-validating experimental design as outlined in this guide, researchers can generate robust and reliable data, advancing our understanding of the complex world of redox biology.

References

- HPF: Advanced Fluorescent Probe for Highly Reactive Oxyge... - Online Inhibitor.

- Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC - NIH.

- HPF - Reactive Oxygen Species Detection Probe - APExBIO.

- Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed.

- Hydroxyphenyl Fluorescein (HPF) | ROS Probe - MedchemExpress.com.

- ROS Brite™ HPF *Optimized for Detecting Reactive Oxygen Species (ROS)

- HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online | Invitrogen™.

- Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc.

- HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online | Invitrogen™.

- Fluorescent probes for the detection of reactive oxygen species in human sperm

- Recent advances in fluorescent probes for the detection of reactive oxygen species.

- Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limit

- Fluorescence Probes for ROS Detection: Overview - MASI Longevity Science.

- Hydroxyphenyl Fluorescein | Dyes chemical | CAS 359010-69-8 | Selleck.

- Buy ROS Probe, HPF | 359010-69-8 - Smolecule.

- Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species | Accounts of Chemical Research - ACS Public

- The detection and quantification of highly reactive oxygen species using the novel HPF fluorescence probe in a rat model of focal cerebral ischemia - PubMed.

- Hydroxyphenyl Fluorescein - MedchemExpress.com.

- Molecular Fluorescent Probe Design & Uses - BOC Sciences.

- Indicators for Highly Reactive Oxygen Species - Thermo Fisher Scientific.

- Fig. 1. (A) Non-fluorescent hydroxyphenyl fluorescein (HPF) oxidized by...

- Hydroxyphenyl Fluorescein | HPF | ROS Detection - TargetMol.

- Fluorescent Probes for Cellular Assays - Bentham Science Publishers.

- HPF: Precision Fluorescent Probe for Highly Reactive Oxyg... - Inhibitor Research Hub.

- Use of Fluorescent Probes: Their Effect on Cell Biology and Limitations - ResearchG

- Challenges and Opportunities for Small-Molecule Fluorescent Probes in Redox Biology Applic

- Illuminating Cellular Complexity: Harnessing HPF (Hydroxy... - Inhibitor Research Hub.

- Reactive Oxygen Species Detection - Interchim.

- On the use of fluorescence probes for detecting reactive oxygen and nitrogen species associated with photodynamic therapy - PMC - NIH.

- Master the challenges of cell-based fluorescence assays - The Blog - Tecan.

- Hydroxyphenyl Fluorescein (HPF) Aminophenyl Fluorescein (APF).

- High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC - PubMed Central.

- FISH Tips and Troubleshooting - Cre

- In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - UK.

- Troubleshooting Tips for Fluorescence Staining - Biotium.

- Troubleshooting and optimizing lab experiments - YouTube.

Sources

- 1. l-a-hydroxyglutaricaciddisodiumsalt.com [l-a-hydroxyglutaricaciddisodiumsalt.com]

- 2. apexbt.com [apexbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 9. tecan.com [tecan.com]

- 10. On the use of fluorescence probes for detecting reactive oxygen and nitrogen species associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. interchim.fr [interchim.fr]

- 13. goryochemical.com [goryochemical.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Hydroxyphenyl Fluorescein | HPF | ROS Detection | TargetMol [targetmol.com]

- 18. edu-imaging-kits.com [edu-imaging-kits.com]

- 19. biotium.com [biotium.com]

Foundational Principles of Fluorescence-Based ROS Detection: A Guide to Methodical Rigor and Accurate Interpretation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Bright Signal

Reactive Oxygen Species (ROS) exist at a fascinating nexus of cellular physiology and pathology. Far from being mere agents of damage, they are critical signaling molecules involved in a host of cellular processes.[1] However, an imbalance leading to excessive ROS—a state of oxidative stress—is a key driver in inflammation, aging, and numerous diseases.[2][3] Consequently, the accurate detection and quantification of ROS are paramount for researchers in basic science and drug development.

Fluorescence-based methods have become the workhorse for ROS detection due to their high sensitivity, spatial resolution, and adaptability to live-cell imaging.[4][5] Yet, the apparent simplicity of these assays belies a complex reality fraught with potential artifacts and misinterpretations. A bright fluorescent signal is not, in itself, conclusive proof of specific ROS activity.

This guide is structured to move beyond simplistic protocols. It provides the foundational knowledge required to design robust experiments, select the appropriate tools, and interpret data with the rigor demanded by modern science. We will delve into the mechanisms of common fluorescent probes, establish the principles of a self-validating experimental design, and provide actionable protocols grounded in field-proven insights.

Chapter 1: The Core Principle - Harnessing Oxidation for Fluorescence

The fundamental strategy behind most fluorescent ROS probes is the conversion of a non-fluorescent or weakly fluorescent molecule (a pro-fluorophore) into a highly fluorescent product upon oxidation by ROS.[6][7] This "turn-on" mechanism provides a direct link between the presence of ROS and the generation of a measurable signal.

The process begins with loading cells with a cell-permeant pro-fluorophore. Once inside the cell, the probe may be modified by cellular enzymes (e.g., esterases) to become both more responsive and better retained within the intracellular environment.[8][9] When specific ROS are generated, they react with this activated probe, inducing a chemical change that "switches on" its fluorescence. This emitted light can then be captured and quantified using techniques like fluorescence microscopy, flow cytometry, or plate readers.[4][6]

Caption: General mechanism of intracellular ROS-activated fluorescent probes.

Chapter 2: A Critical Survey of Common Fluorescent Probes

The choice of probe is the most critical decision in designing an ROS assay, as it dictates specificity, localization, and potential for artifacts.[4] Selecting the right tool requires a deep understanding of its chemical mechanism, not just its advertised name.

The Workhorse: Dichlorodihydrofluorescein Diacetate (DCFH-DA)

DCFH-DA is arguably the most widely used probe for general oxidative stress.[9] Its popularity stems from its simplicity and long history.

-

Mechanism: Cell-permeant DCFH-DA is deacetylated by intracellular esterases to DCFH, which is non-fluorescent and trapped within the cell.[8] Subsequent two-electron oxidation by various ROS converts DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8][9]

-

Causality and Caveats: The primary weakness of DCFH-DA is its profound lack of specificity.[10] It can be oxidized by hydroxyl radicals, peroxynitrite, and hypochlorous acid, and its reaction with hydrogen peroxide (H₂O₂) often requires the presence of cellular peroxidases.[9][11] Furthermore, it is susceptible to photo-oxidation and can be oxidized by cytochrome c, creating artifacts unrelated to the ROS being investigated.[12] Therefore, DCFH-DA should be considered an indicator of general oxidative stress rather than a specific ROS.

Caption: The activation pathway and broad reactivity of DCFH-DA.

Targeting the Powerhouse: MitoSOX™ Red for Mitochondrial Superoxide

Mitochondria are a primary source of cellular ROS, specifically the superoxide anion (O₂•⁻).[13][14] MitoSOX Red is designed to specifically measure superoxide within this organelle.

-

Mechanism: The triphenylphosphonium cation component of MitoSOX Red facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential.[15][16] Once localized, it is selectively oxidized by superoxide, but not by other ROS, to a product that binds nucleic acids and exhibits red fluorescence.[15][17]

-

Causality and Best Practices: The reaction of MitoSOX Red with superoxide generates 2-hydroxyethidium, which can be distinguished from other non-specific oxidation products.[18] For maximal specificity, using an excitation wavelength of ~400 nm (in addition to the standard ~510 nm) can help discriminate the superoxide-specific product.[18] This dual-excitation approach provides an internal validation of signal specificity.

The New Guard: CellROX® Reagents

The CellROX® family of probes was developed to overcome some of the limitations of older dyes like DCFH-DA, offering superior photostability and, in some cases, compatibility with fixation.[6][19]

-

Mechanism: These cell-permeant dyes are non-fluorescent in their reduced state and become brightly fluorescent upon oxidation by ROS.[6]

-

Variants and Localization:

-

CellROX® Green: Upon oxidation, this reagent binds to DNA, localizing its signal primarily to the nucleus and mitochondria.[6] It is compatible with formaldehyde fixation.[2][19]

-

CellROX® Orange & Deep Red: These reagents remain in the cytoplasm after oxidation.[6] CellROX® Deep Red is also fixable, whereas CellROX® Orange is suitable for multiplexing with other live-cell probes and GFP.[3][19]

-

Measuring Released H₂O₂: Amplex™ Red

Unlike intracellular probes, the Amplex™ Red assay is designed to detect hydrogen peroxide (H₂O₂) released into the extracellular space.[20][21] This is particularly useful for studying processes like the respiratory burst in immune cells.

-

Mechanism: The assay is enzymatic. In the presence of horseradish peroxidase (HRP), the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent and colored product, resorufin.[21][22][23]

-

Causality and Application: Because the reaction is enzymatic and occurs outside the cells, it avoids many of the artifacts associated with intracellular probes. It provides a quantitative measure of H₂O₂ production over time.[22] However, it cannot provide spatial information within a cell.

Probe Selection Summary Table

| Probe Name | Primary Target | Subcellular Localization | Ex/Em (nm) | Key Advantages | Major Limitations |

| DCFH-DA | General Oxidative Stress | Cytosol | ~485/530 | Simple, inexpensive, widely used.[8][24] | Poor specificity, prone to auto-oxidation and artifacts.[9][12] |

| MitoSOX™ Red | Superoxide (O₂•⁻) | Mitochondria | ~510/580 | Highly specific for mitochondrial superoxide.[15][16] | Signal can be influenced by mitochondrial membrane potential. |

| CellROX® Green | General ROS | Nucleus & Mitochondria | ~485/520 | Photostable, fixable, multiplex-compatible.[19][25] | Binds to DNA, which may alter cell function. |

| CellROX® Deep Red | General ROS | Cytoplasm | ~644/665 | Photostable, fixable, far-red emission reduces autofluorescence.[3][6] | Less specific than targeted probes like MitoSOX. |

| Amplex™ Red | Hydrogen Peroxide (H₂O₂) | Extracellular | ~571/585 | Highly sensitive and quantitative for extracellular H₂O₂.[21][23] | Requires exogenous HRP; no subcellular information.[20] |

Chapter 3: The Imperative of Controls - Building a Self-Validating System

Caption: The relationship between the experimental group and essential controls.

Essential Controls for ROS Assays:

-

Unstained Control: Cells that have been treated but not loaded with the probe. This is critical to measure the baseline cellular autofluorescence, which can change in response to treatments.[26]

-

Probe-Only Control (Baseline): Untreated cells loaded with the fluorescent probe. This establishes the basal level of ROS in your cell model under normal culture conditions.[26]

-

Positive Control: Cells loaded with the probe and treated with a known ROS-inducing agent (e.g., hydrogen peroxide, menadione, tert-butyl hydroperoxide).[1][27] This control validates that the probe and detection system are working correctly and are capable of detecting an increase in ROS.

-

Vehicle Control: Cells treated with the solvent used to dissolve your experimental compound. This ensures that the vehicle itself is not inducing an oxidative response.

-

Cell-Free Control: A cell-free mixture of your compound, the probe, and buffer. This is crucial to test for direct chemical reactions between your compound and the probe, which would create a completely artificial signal.[12]

Chapter 4: Field-Proven Protocols

The following protocols are designed as robust starting points. Optimization of probe concentration, loading times, and cell density is essential for each new cell type and experimental condition.[26][28]

Protocol 4.1: General Intracellular ROS Detection by Fluorescence Microscopy

This protocol is adapted for probes like CellROX® Green or DCFH-DA in adherent cells.

-

Cell Seeding: Seed cells on glass-bottom dishes or multi-well plates to achieve 70-80% confluency on the day of the experiment.[14]

-

Reagent Preparation: Prepare a fresh working solution of the ROS probe (e.g., 5 µM CellROX® Green or 10 µM DCFH-DA) in pre-warmed serum-free medium or a suitable buffer like HBSS immediately before use.[6][27] Protect the solution from light.[8]

-

Treatment/Controls:

-

For antioxidant controls, pre-incubate cells with NAC (e.g., 1-5 mM) for 1 hour before proceeding.

-

Remove the culture medium and apply your experimental treatments (or positive/vehicle controls) for the desired duration.

-

-

Probe Loading:

-

Remove the treatment medium and wash the cells once with warm PBS.

-

Add the probe working solution to the cells and incubate for 30 minutes at 37°C, protected from light.[6]

-

-

Washing: Remove the loading solution and wash the cells three times with warm PBS to remove any extracellular probe.[6]

-

Imaging: Add fresh, pre-warmed imaging buffer (phenol red-free medium or HBSS) to the cells. Image immediately on a fluorescence microscope using the appropriate filter sets (e.g., FITC channel for DCF/CellROX Green). Maintain consistent acquisition settings (e.g., exposure time, gain) across all samples.

-

Quantification: Using imaging software, measure the mean fluorescence intensity per cell for a statistically significant number of cells from multiple fields of view. Normalize the data from treated groups to the untreated or vehicle control group.

Protocol 4.2: Mitochondrial Superoxide Detection by Flow Cytometry

This protocol is adapted for MitoSOX™ Red.

-

Cell Preparation: Prepare a single-cell suspension of 0.5-1 x 10⁶ cells/mL in pre-warmed buffer (e.g., HBSS with Ca²⁺/Mg²⁺).

-

Treatment/Controls: Apply experimental treatments, positive controls (e.g., Antimycin A), and negative controls (e.g., pre-treatment with NAC or MitoTEMPO) to cells in suspension for the desired duration at 37°C.

-

Probe Loading: Add MitoSOX™ Red to a final concentration of 1-5 µM. Incubate for 20-30 minutes at 37°C, protected from light.[14][29] The optimal concentration should be determined empirically to minimize toxicity.[16]

-

Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), remove the supernatant, and resuspend the cell pellet in fresh, warm buffer. Wash a total of two times to remove excess probe.[14]

-

Analysis: Resuspend the final cell pellet in buffer for flow cytometry. Analyze the fluorescence in the appropriate channel (e.g., PE or a similar channel for red fluorescence).

-

Data Interpretation: Gate on the live-cell population using forward and side scatter. Report the change in the geometric mean fluorescence intensity (MFI) relative to the untreated control.

Conclusion: A Commitment to Rigor

Fluorescence-based ROS detection is a powerful but nuanced technique. Success and accuracy are not defined by the brightness of a signal, but by the robustness of the experimental design that produces it. By understanding the chemical principles of the probes, embracing a comprehensive set of controls to create self-validating assays, and meticulously executing protocols, researchers can move from qualitative observation to quantitative, reliable insights. This commitment to methodical rigor is the true foundation for advancing our understanding of redox biology in health and disease.

References

- Thermo Fisher Scientific. (2012, May 6). CellROX® Oxidative Stress Reagents.

- Thermo Fisher Scientific. Streamlining Your Oxidative Stress Measurements—CellROX Green and CellROX Orange Reagents.

- LabX.com. CellROX Green Reagent, for oxidative stress detection.

- Signosis, Inc. Amplex Red H2O2 Assay Kit.

- Fisher Scientific. Invitrogen CellROX Green Reagent, for oxidative stress detection.

- LabX.com. CellROX Deep Red Reagent, for oxidative stress detection.

- MASI Longevity Science. (2025, May 16). Fluorescence Microscopy for ROS Detection.

- Sedgwick, A. C., et al. (2019, August 28). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research.

- MedChemExpress. MitoSOX Red | Mitochondrial ROS Indicator.

- Mohazzab, K. M., et al. Detection of Hydrogen Peroxide Production in the Isolated Rat Lung Using Amplex Red.

- Fisher Scientific. Invitrogen™ Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit.

- Thermo Fisher Scientific. Generating and Detecting Reactive Oxygen Species—Section 18.2.

- Eruslanov, E., & Kusmartsev, S. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments.

- Gomes, A., Fernandes, E., & Lima, J. L. F. C. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods.

- Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine.

- Amerigo Scientific. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively.

- Chen, X., et al. (2021, April 1). Advances in Imaging Reactive Oxygen Species. Journal of Nuclear Medicine.

- Kauffman, M. E., et al. (2014). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. Methods in Enzymology.

- ApexBio. MitoSOX Red Protocol.

- Beta LifeScience. (2025, October 18). ROS Staining & Antibody Methods: Visualizing Oxidative Stress.

- AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy.

- BMG LABTECH. (2019, June 3). Reactive Oxygen Species (ROS) Detection.

- Chappell, J. B., & Sacks, V. (2019, November 5). Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans. JoVE.

- MedChemExpress. MitoSOX Red.

- Roelofs, J., et al. (2020). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants.

- Thermo Fisher Scientific. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator.

- Thermo Fisher Scientific. (2006, January 10). Reactive Oxygen Species (ROS) Detection Reagents.

- Thermo Fisher Scientific. (2022, October 12). MitoSOX™ Green and MitoSOX™ Red Mitochondrial Superoxide Indicators.

- Ubezio, P., & Cividalli, A. (2025, August 9). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. ResearchGate.

- Setsukinai, K., et al. (2025, August 6). Recent advances in fluorescent probes for the detection of reactive oxygen species. ResearchGate.

- OZ Biosciences. ROS Assay Kit Protocol.

Sources

- 1. betalifesci.com [betalifesci.com]

- 2. CellROX Green Reagent, for oxidative stress detection | LabX.com [labx.com]

- 3. CellROX Deep Red Reagent, for oxidative stress detection | LabX.com [labx.com]

- 4. masi.eu [masi.eu]

- 5. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. Advances in Imaging Reactive Oxygen Species | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. thermofisher.com [thermofisher.com]

- 12. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. sm.unife.it [sm.unife.it]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. A Closer Look at Mitochondrial Dysfunction With MitoSOX Red Mitochondrial Superoxide Indicator | Thermo Fisher Scientific - FR [thermofisher.com]

- 19. Streamlining Your Oxidative Stress Measurements—CellROX Green and CellROX Orange Reagents With Simple Workflows | Thermo Fisher Scientific - US [thermofisher.com]

- 20. signosisinc.com [signosisinc.com]

- 21. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Detection of Hydrogen Peroxide Production in the Isolated Rat Lung Using Amplex Red - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. Invitrogen CellROX Green Reagent, for oxidative stress detection 5 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. antbioinc.com [antbioinc.com]

- 28. ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively - Amerigo Scientific [amerigoscientific.com]

- 29. documents.thermofisher.com [documents.thermofisher.com]

Exploring the Role of Highly Reactive Oxygen Species (hROS) in Signaling Pathways with Hydroxyphenyl Fluorescein (HPF)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Paradigm Shift: hROS as Precision Signaling Mediators

For decades, reactive oxygen species (ROS) were primarily viewed through the lens of oxidative stress—as stochastic agents of cellular damage implicated in aging and disease.[1][2] This perspective, while not incorrect, is incomplete. A more nuanced understanding has emerged, revealing that highly reactive oxygen species (hROS), such as the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻), function as potent and specific signaling molecules at physiological concentrations.[3][4][5] These transient species are not mere byproducts of metabolism but are integral to the regulation of fundamental biological processes, including cell proliferation, immune responses, and programmed cell death.[2][4][5]

The hydroxyl radical, the most potent of the ROS, and peroxynitrite, a reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (O₂•⁻), can enact precise, post-translational modifications on cellular components.[6][7][8] Peroxynitrite, for instance, can induce tyrosine nitration, a modification that can compete with or modulate tyrosine phosphorylation, thereby directly impacting kinase- and phosphatase-regulated signaling cascades.[9][10][11] Understanding the spatiotemporal dynamics of these hROS is therefore critical to unraveling complex signaling networks in both health and disease. This guide provides a technical framework for leveraging Hydroxyphenyl Fluorescein (HPF) to dissect the intricate roles of hROS in cellular signaling.

Hydroxyphenyl Fluorescein (HPF): A Chemoselective Tool for hROS Detection

The primary challenge in studying hROS has been the lack of specific detection tools.[1][12] Early-generation probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) suffer from a lack of specificity, reacting with a wide variety of ROS, and are prone to auto-oxidation, leading to potential artifacts.[12][13][14]

HPF was developed to overcome these limitations. It is a cell-permeable, non-fluorescent molecule that undergoes selective oxidation by •OH and ONOO⁻ to yield the highly fluorescent compound fluorescein.[13][15][16][17]

Mechanism of Action & Superior Specificity

HPF's chemical structure confers remarkable selectivity. Unlike H₂DCFDA, it does not react significantly with superoxide (O₂•⁻), hydrogen peroxide (H₂O₂), nitric oxide (•NO), or singlet oxygen (¹O₂).[13][18][19] Crucially, HPF is also inert to hypochlorite (⁻OCl), a feature that distinguishes it from the related probe Aminophenyl Fluorescein (APF).[13][15] This allows researchers to specifically investigate signaling events mediated by hydroxyl radicals and peroxynitrite, without confounding signals from other reactive species.

Caption: Mechanism of HPF activation by highly reactive oxygen species (hROS).

Data Presentation: Comparative Properties of ROS Probes

The selection of an appropriate fluorescent probe is paramount for generating reliable data. The table below summarizes the key characteristics of HPF in comparison to other commonly used probes.

| Feature | HPF (Hydroxyphenyl Fluorescein) | APF (Aminophenyl Fluorescein) | H₂DCFDA |

| Primary Targets | •OH, ONOO⁻ [13][15][16] | •OH, ONOO⁻, ⁻OCl[13][15] | General Oxidative Stress[12][20] |

| Specificity | High for hROS | High for hROS + Hypochlorite | Low |

| Auto-oxidation | Minimal / Resistant[13][21] | Minimal / Resistant[13][22] | Prone to auto-oxidation[13][14] |

| Ex/Em (nm) | ~490 / ~515 [20][23] | ~490 / ~515[22] | ~495 / ~525[24] |

| Cell Permeability | Yes[16][23] | Yes[18] | Yes (as diacetate form)[24] |

| Primary Advantage | Specific detection of •OH/ONOO⁻ | Can distinguish ⁻OCl with HPF | Broad sensitivity (can be a disadvantage) |

| Key Limitation | Does not detect H₂O₂ or O₂•⁻ | Does not detect H₂O₂ or O₂•⁻ | Lack of specificity, artifact-prone |

Experimental Design: A Self-Validating System for hROS Measurement

Trustworthiness in fluorescence probe experiments hinges on a self-validating design. This means incorporating controls that confirm the identity of the reactive species being detected and rule out potential artifacts.

Core Principles for a Robust HPF Assay

-

Confirm the Signal Source: Always use a positive control to induce the specific hROS of interest and a chemical scavenger to quench the signal.

-

Rule Out Artifacts: Account for factors other than hROS concentration that could alter fluorescence, such as changes in probe loading, cell volume, or autofluorescence.[25]

-

Optimize Concentration: Titrate the HPF working concentration to find the optimal balance between signal intensity and minimal cellular perturbation. A typical starting range is 1-10 µM.[19][20]

Caption: A self-validating workflow for measuring hROS with HPF.

Detailed Step-by-Step Protocol for Cell-Based Assays

This protocol provides a general framework. Optimization is required for specific cell types and experimental conditions.

Reagent Preparation:

-

HPF Stock Solution (10 mM): Dissolve 1 mg of HPF in 235.6 µL of high-quality DMSO.[26] Store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[20][26]

-

HPF Working Solution (1-10 µM): Immediately before use, dilute the stock solution in serum-free cell culture medium or a suitable buffer like PBS.[20] The absence of serum during loading prevents esterase activity that can interfere with some probes and reduces background.

Protocol for Adherent Cells:

-

Seed cells in a suitable format (e.g., 96-well black plate with a clear bottom for plate reader assays, or on coverslips for microscopy). Culture until they reach the desired confluency.

-

Aspirate the culture medium and wash the cells gently once with warm PBS.

-

Add the HPF working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[27]

-

Remove the loading solution and wash the cells twice with warm PBS or culture medium to remove any extracellular probe.

-

Add your experimental medium (containing treatments, controls, etc.) to the cells.

-

Proceed immediately to fluorescence measurement using a fluorescence microscope, plate reader, or high-content imager.

Protocol for Suspension Cells:

-

Harvest cells by centrifugation (e.g., 400-500 g for 5 minutes).[20][23]

-

Wash the cell pellet once with warm PBS and resuspend in HPF working solution at a density of approximately 1x10⁶ cells/mL.[23]

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Centrifuge the cells to pellet them and discard the supernatant.

-

Wash the cell pellet twice with warm PBS to remove excess probe.

-

Resuspend the cells in the final experimental medium for analysis by flow cytometry or for viewing on a microscope slide.[20]

hROS in Key Signaling Pathways: Experimental Interrogation with HPF

hROS can modulate signaling pathways through various mechanisms, including the oxidation of critical cysteine residues in kinases and phosphatases or the nitration of tyrosine residues.[7][9][10]

Case Study 1: Peroxynitrite and the PI3K/Akt Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and metabolism. Peroxynitrite has a complex, often concentration-dependent, effect on this pathway.[9] At lower concentrations, it can promote pathway activation through the oxidative inhibition of phosphatases like PTEN. At higher concentrations, it can inhibit the pathway via tyrosine nitration of key components like Akt itself, preventing its activating phosphorylation.[9]

Experimental Question: Does my therapeutic compound induce apoptosis by generating peroxynitrite that subsequently inhibits the pro-survival PI3K/Akt pathway?

Workflow using HPF:

-

Treat cells with the compound and measure hROS production using HPF via flow cytometry.

-

In parallel, treat cells with the compound in the presence of a peroxynitrite scavenger (e.g., uric acid).

-

Analyze the phosphorylation status of Akt (e.g., at Ser473) and its downstream targets (e.g., GSK3β) via Western blot in all conditions.

-

Hypothesized Result: The compound increases HPF fluorescence and decreases p-Akt levels. Co-treatment with uric acid should rescue p-Akt levels and quench the HPF signal, causally linking peroxynitrite generation to Akt inhibition.

Caption: Peroxynitrite (ONOO⁻) can dually regulate the PI3K/Akt pathway.

Case Study 2: Hydroxyl Radicals and Stress-Activated MAP Kinase (JNK/p38) Pathways

The JNK and p38 MAPK pathways are activated by cellular stress and inflammation, leading to outcomes such as apoptosis or inflammatory gene expression.[2][28] hROS, particularly the hydroxyl radical, are potent activators of this cascade, often by triggering the upstream ASK1 (Apoptosis Signal-regulating Kinase 1) through oxidative modification of its inhibitor, thioredoxin.[5]

Experimental Question: Does hypoxia induce a pro-fibrotic response in cardiomyocytes through the generation of hydroxyl radicals that activate the JNK pathway?[28]

Workflow using HPF:

-

Culture cardiomyocytes under normoxic and hypoxic conditions.

-

Use live-cell imaging with HPF to visualize the spatial and temporal generation of hROS in response to hypoxia.

-

Treat hypoxic cells with a hydroxyl radical scavenger (e.g., DMSO or mannitol) and assess HPF fluorescence.

-

Probe for the phosphorylation of JNK and its upstream activators (e.g., MKK4) via Western blot.[28]

-

Hypothesized Result: Hypoxia leads to a rapid increase in intracellular HPF signal, which is quenched by DMSO. This increase in hROS should correlate with increased JNK phosphorylation, while the DMSO-treated cells should show attenuated JNK activation.

Caption: Activation of the ASK1-JNK pathway by hydroxyl radicals (•OH).

Data Interpretation & Troubleshooting

-

Signal vs. Concentration: Remember that fluorescence intensity is not a direct measure of molar concentration. It is a relative measure of the rate of hROS production. Always normalize the fluorescence of treated samples to that of an untreated control.

-

Cell Morphology Artifacts: It has been shown that changes in cell size or morphology can alter the fluorescence signal per "event" in flow cytometry, independent of the actual ROS concentration.[25] If your treatment causes significant changes in cell size (e.g., elongation or swelling), it is crucial to correlate fluorescence intensity with cell volume or use imaging-based cytometry to normalize the signal to the cell area.

-

Probe Photostability: HPF is significantly more resistant to light-induced auto-oxidation than H₂DCFDA.[13] However, it is still best practice to minimize light exposure during incubation and imaging to ensure data integrity.

Conclusion

The transition from viewing hROS as mere agents of damage to recognizing them as sophisticated signaling molecules has opened new avenues in biology and drug development.[3][4] Hydroxyphenyl Fluorescein (HPF) provides the specificity and reliability required to move beyond correlational studies and establish causal links between hROS generation and the modulation of specific signaling pathways. By employing the self-validating experimental designs outlined in this guide, researchers can confidently explore the intricate roles of hydroxyl radicals and peroxynitrite, ultimately leading to a deeper understanding of cellular regulation and the identification of novel therapeutic targets.

References

-

Kalyanaraman, B., et al. (2014). Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy. Photochemistry and Photobiology. Retrieved from [Link]

-

Daiber, A., et al. (2007). Role of peroxynitrite in the redox regulation of cell signal transduction pathways. Free Radical Biology and Medicine. Retrieved from [Link]

-

Maeda, H., et al. (2006). Recent advances in fluorescent probes for the detection of reactive oxygen species. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

Bai, X., et al. (2019). Small-Molecule-Based Fluorescent Sensors for Selective Detection of Reactive Oxygen Species in Biological Systems. Annual Review of Biochemistry. Retrieved from [Link]

-

Dickinson, B. C., & Chang, C. J. (2011). Chemistry and biology of reactive oxygen species in signaling or stress responses. Nature Chemical Biology. Retrieved from [Link]

-

Abe, T., et al. (2019). Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein. Journal of Visualized Experiments. Retrieved from [Link]

-

Kluth, D., et al. (2002). Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways. Free Radical Biology and Medicine. Retrieved from [Link]

-

Li, L., et al. (2022). Application of Fluorescent Probes in Reactive Oxygen Species Disease Model. Molecules. Retrieved from [Link]

-

Thomas, D. D., et al. (2002). The interplay of nitric oxide and peroxynitrite with signal transduction pathways: implications for disease. Archives of Biochemistry and Biophysics. Retrieved from [Link]

-

Gomes, A., et al. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

-

Ferrer-Sueta, G., & Radi, R. (2009). Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine. Proceedings of the National Academy of Sciences. Retrieved from [Link]

-

Palomeque, J., et al. (2009). Pathophysiological signaling pathway of high peroxynitrite. ResearchGate. Retrieved from [Link]

-

Setsukinai, K., et al. (2003). Development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species. The Journal of Biological Chemistry. Retrieved from [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). Oxidative stress and radical-induced signalling. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. Retrieved from [Link]

-

Roy, A., et al. (2022). High Throughput Screening Assessment of Reactive Oxygen Species (ROS) Generation using Dihydroethidium (DHE) Fluorescence Dye. Journal of Visualized Experiments. Retrieved from [Link]

-

Illuminating Cellular Complexity: Harnessing HPF (Hydroxyphenyl Fluorescein) for Precision hROS Detection. (2023). Inhibitor Research Hub. Retrieved from [Link]

-

Ragàs, X., et al. (2017). Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology. Retrieved from [Link]

-

Zetterström, C. E., et al. (2014). Bactericidal Antibiotics Increase Hydroxyphenyl Fluorescein Signal by Altering Cell Morphology. PLoS ONE. Retrieved from [Link]

-

Waszczak, C., et al. (2015). The hydroxyl radical in plants: from seed to seed. Journal of Experimental Botany. Retrieved from [Link]

-

Sies, H., & Jones, D. P. (2020). Oxidative Stress: Signaling Pathways, Biological Functions, and Disease. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

-

Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe. (n.d.). Goryo Chemical, Inc. Retrieved from [Link]

-

ROS Assay Kit Protocol. (n.d.). Abbexa. Retrieved from [Link]

-

Hydroxyl radical. (n.d.). In Wikipedia. Retrieved from [Link]

-

Trouble with active HPF (high pass filter). (2015). Electro-Tech-Online.com. Retrieved from [Link]

-

Hancock, J. T., et al. (2001). Role of reactive oxygen species in cell signalling pathways. Biochemical Society Transactions. Retrieved from [Link]

-

Lipinski, B. (2011). Hydroxyl Radical and Its Scavengers in Health and Disease. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

-

Luo, M., & He, H. (2016). ROS and ROS-Mediated Cellular Signaling. Oxidative Medicine and Cellular Longevity. Retrieved from [Link]

-

LPF HPF BPF Lab Report. (n.d.). Scribd. Retrieved from [Link]

-

High-throughput screening and hit validation with a fluorescence polarization assay. (n.d.). BMG LABTECH. Retrieved from [Link]

-

Zurbriggen, M. D., et al. (2010). ROS signaling in the hypersensitive response. ResearchGate. Retrieved from [Link]

-

HPF Programming Issues. (n.d.). University of Manchester. Retrieved from [Link]

-

He, L., & Hannon, G. J. (2004). ROS and ROS-Mediated Cellular Signaling. Genes & Development. Retrieved from [Link]

-

How to remove HPF from a Photo transistor circuit? (2023). All About Circuits. Retrieved from [Link]

-

ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. (n.d.). Amerigo Scientific. Retrieved from [Link]

-

What is the best way to measure ROS in treated cells? (2015). ResearchGate. Retrieved from [Link]

-

Lin, K.-C., et al. (2018). Role of the ROS-JNK Signaling Pathway in Hypoxia-Induced Atrial Fibrotic Responses in HL-1 Cardiomyocytes. International Journal of Molecular Sciences. Retrieved from [Link]

-

(A) Hydroxyl radical measurement by HPF method. (n.d.). ResearchGate. Retrieved from [Link]

-

Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. (2019). ResearchGate. Retrieved from [Link]

Sources

- 1. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. annualreviews.org [annualreviews.org]

- 4. Role of reactive oxygen species in cell signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ROS and ROS-Mediated Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Oxidative stress and radical-induced signalling - Tumour Site Concordance and Mechanisms of Carcinogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Hydroxyl radical - Wikipedia [en.wikipedia.org]

- 9. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Development of novel fluorescence probes that can reliably detect reactive oxygen species and distinguish specific species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of fluorescent probes for ROS to tease apart Type I and Type II photochemical pathways in photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Monitoring Singlet Oxygen and Hydroxyl Radical Formation with Fluorescent Probes During Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. apexbt.com [apexbt.com]

- 17. caymanchem.com [caymanchem.com]

- 18. Hydroxyphenyl Fluorescein (HPF) /Aminophenyl Fluorescein (APF) Reactive oxigen species (ROS) detecting probe | Goryo Chemical, Inc. [goryochemical.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. ROS Brite™ HPF *Optimized for Detecting Reactive Oxygen Species (ROS)* | AAT Bioquest [aatbio.com]

- 22. Invitrogen HPF (Hydroxyl Radical and Peroxynitrite Sensor) 470 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 23. Hydroxyphenyl Fluorescein | HPF | ROS Detection | TargetMol [targetmol.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. Bactericidal Antibiotics Increase Hydroxyphenyl Fluorescein Signal by Altering Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. file.medchemexpress.com [file.medchemexpress.com]

- 27. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Initial Assessment of Hydroxyphenyl Fluorescein (HPF) for In Vitro Reactive Oxygen Species Measurement

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the initial assessment and validation of Hydroxyphenyl Fluorescein (HPF) as a fluorescent probe for the in vitro measurement of highly reactive oxygen species (hROS). Moving beyond a simple protocol, this document elucidates the causal reasoning behind experimental choices, establishes a self-validating system for trustworthy data, and is grounded in authoritative scientific references.

Foundational Principles: Understanding HPF's Role in ROS Detection

Reactive oxygen species (ROS) are a diverse group of chemically reactive molecules derived from oxygen. While they play vital roles in cell signaling, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies from neurodegeneration to cancer.[1] A critical challenge in studying oxidative stress is the ability to detect specific ROS types. Many common probes, such as H2DCFDA, are notoriously nonspecific.[2][3]

HPF was developed to address this challenge. It is a cell-permeable, non-fluorescent molecule that, upon reaction with specific, highly reactive oxygen species (hROS)—namely the hydroxyl radical (•OH) and peroxynitrite (ONOO⁻)—is oxidized to a highly fluorescent fluorescein product.[4][5] Crucially, HPF shows little to no reactivity with other ROS like superoxide (O₂⁻•), hydrogen peroxide (H₂O₂), or nitric oxide (NO), offering a significant advantage in specificity.[6] This selectivity allows researchers to specifically investigate the roles of the most damaging ROS in biological processes.

Mechanism of Action

The core of HPF's utility lies in its selective oxidation. The non-fluorescent HPF molecule is converted to the highly fluorescent fluorescein, which can be readily detected using standard fluorescence instrumentation with excitation and emission maxima around 490 nm and 515 nm, respectively.[7][8] This conversion provides a direct, quantifiable measure of •OH or ONOO⁻ presence.

Caption: HPF's selective oxidation mechanism.

Designing a Self-Validating HPF Assay System

To ensure trustworthiness, an HPF assay must be designed as a self-validating system. This requires the careful selection of controls to confirm the probe is working as expected and that the signal is genuinely from the target hROS.

Essential Controls: The Foundation of Trustworthy Data

A robust experimental design must include a panel of controls to validate the observed fluorescence changes.

| Control Type | Purpose & Rationale | Recommended Reagents & Typical Concentrations |

| Negative Control (Unstimulated) | Establishes the baseline fluorescence of HPF-loaded cells in the absence of an experimental stimulus. This is crucial for calculating the fold-change in stimulated samples. | Vehicle control (e.g., DMSO, PBS) matching the solvent of the stimulus. |

| Positive Control (hROS Induction) | Confirms that HPF can detect an increase in its target hROS within the specific cell system. Failure of this control indicates a problem with the probe, cell loading, or detection method. | Fenton Reaction: H₂O₂ (100 µM) + FeSO₄ (10 µM) to specifically generate •OH.[9] |

| Scavenger Control (Signal Attenuation) | Demonstrates the specificity of the fluorescent signal. A genuine hROS-dependent signal should be significantly reduced by a scavenger that neutralizes •OH and other ROS. | N-acetylcysteine (NAC): A broad-spectrum ROS scavenger (1-5 mM). Dimethyl sulfoxide (DMSO): A specific •OH scavenger (0.1-1%).[9] |

| Probe-Free Control | Accounts for cellular autofluorescence. Comparing the signal from unstained cells to HPF-loaded cells confirms that the measured fluorescence originates from the probe. | Cells treated with vehicle only (no HPF). |

Workflow for Initial HPF Assessment

The following diagram outlines a logical workflow for conducting an initial, validated HPF experiment.

Caption: Validated experimental workflow for HPF assay.

Detailed Methodologies for In Vitro HPF Application

The choice of instrumentation (plate reader, fluorescence microscope, or flow cytometer) depends on the experimental question—whether it's high-throughput screening, subcellular localization, or population-level analysis.[4]

Reagent Preparation

-